(R)-1-(Benzylamino)-2-propanol
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Overview
Description
®-1-(Benzylamino)-2-propanol is a chiral compound with the molecular formula C10H15NO. It is an important intermediate in organic synthesis and is used in various chemical reactions due to its unique structural properties. The compound is characterized by the presence of a benzylamino group attached to a propanol backbone, making it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzylamino)-2-propanol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using a chiral catalyst. For example, the reduction of 1-(benzylamino)-2-propanone using a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.
Another method involves the lipase-catalyzed addition of benzylamine to methyl crotonate, followed by reduction. This enzymatic approach offers high enantioselectivity and mild reaction conditions, making it an attractive option for the synthesis of ®-1-(Benzylamino)-2-propanol .
Industrial Production Methods
In an industrial setting, the production of ®-1-(Benzylamino)-2-propanol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzylamino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
®-1-(Benzylamino)-2-propanol has numerous applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Mechanism of Action
The mechanism of action of ®-1-(Benzylamino)-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and selectivity. The propanol backbone provides additional functional groups that can participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Benzylamino)-2-propanol
- 1-(Benzylamino)-2-butanol
- 1-(Phenylamino)-2-propanol
Uniqueness
®-1-(Benzylamino)-2-propanol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its (S)-enantiomer, the ®-form may exhibit different biological activities and interactions with molecular targets. The presence of the benzylamino group also distinguishes it from other similar compounds, providing unique opportunities for functionalization and derivatization in synthetic chemistry .
Properties
IUPAC Name |
(2R)-1-(benzylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPRWDCTCLFSP-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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